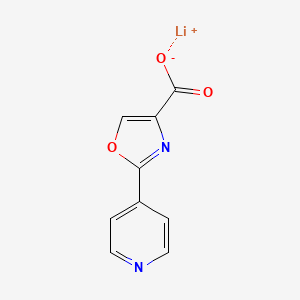
Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorocyclopentyl moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under specific conditions. One common method includes the use of tert-butyl carbamate and a fluorocyclopentyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclopentyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Hydrolysis: The corresponding amine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various fluorinated compounds, which are valuable in materials science and pharmaceuticals .
Biology: The compound is studied for its potential biological activities. It may act as an enzyme inhibitor or interact with specific biological targets, making it a candidate for drug development and biochemical research .
Medicine: In medicine, tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorocyclopentyl moiety plays a crucial role in its binding affinity and specificity, while the carbamate group may participate in covalent interactions with the target .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
- tert-Butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
- tert-Butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate is unique due to the presence of the fluorine atom in the cyclopentyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorinated derivative may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to certain biological targets .
Eigenschaften
Molekularformel |
C10H18FNO2 |
|---|---|
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZRKGOJBKUXGGOE-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)


![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)



![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)

![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
